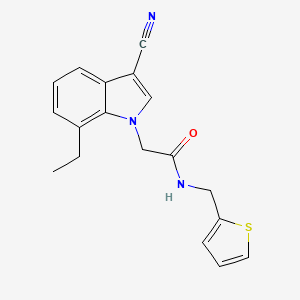
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide, also known as AMPK activator 991, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidines and has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.
作用機序
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activates N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide by binding to the β subunit of the enzyme and inducing a conformational change that enhances AMP binding and allosteric activation. This activation of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide leads to the activation of various downstream signaling pathways that regulate cellular energy homeostasis, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, improvement of insulin sensitivity, and reduction of inflammation. In animal models, this compound has been shown to reduce tumor growth, improve glucose tolerance, and reduce inflammation in various tissues.
実験室実験の利点と制限
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has several advantages for lab experiments, including its high potency and specificity for N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activation. However, this compound has some limitations, including its relatively low solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activators based on the structure of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to develop more effective delivery methods for in vivo applications.
In conclusion, N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide is a promising compound for its potential therapeutic applications in various diseases. Its ability to activate N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide and regulate cellular energy homeostasis makes it an attractive target for drug development. Further research is needed to fully understand the mechanism of action and potential off-target effects of this compound, as well as to develop more effective delivery methods for in vivo applications.
合成法
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide can be synthesized by various methods, including the reaction of 2-methyl-4,6-diphenylpyrimidine-5-carboxylic acid with acetic anhydride and benzoyl chloride. The synthesis method involves multiple steps and requires high purity reagents to ensure the quality of the final product.
科学的研究の応用
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been shown to activate N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide, which is a key regulator of cellular energy homeostasis and has been implicated in the pathogenesis of various diseases. N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activation by N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has been shown to inhibit cancer cell growth, improve insulin sensitivity, and reduce inflammation in various animal models.
特性
IUPAC Name |
N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13(24)17-18(15-9-5-3-6-10-15)21-14(2)22-19(17)23-20(25)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIOIYSXYUSZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)NC(=O)C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)



![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)



![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)
![2-methoxy-N-(2-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B5868112.png)
![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)
![1-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5868128.png)